Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate
Overview
Description
“Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 944896-67-7 . It has a molecular weight of 270.09 and a linear formula of C9H8BrN3O2 . It is a solid substance .
Molecular Structure Analysis
The linear structure formula of “this compound” is C9H8BrN3O2 . The InChI Code is 1S/C9H8BrN3O2 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 270.09 and a linear formula of C9H8BrN3O2 .
Scientific Research Applications
Utility in Heterocyclic Compound Synthesis
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is instrumental in synthesizing new heterocyclic derivatives, such as pyrrolo[1,2-c]pyrimidone, thiazolo[3,4-c]pyrimidone, and pyrimido[4,5-d]pyridazine derivatives. These compounds are synthesized through reactions involving versatile, readily accessible precursors, showcasing the compound's role in developing novel chemical entities with potential application in medicinal chemistry and drug discovery (Kheder, Mabkhot, & Farag, 2009).
Applications in Pharmaceutical Industry
In the pharmaceutical industry, derivatives of this compound play a crucial role in active pharmaceutical ingredient (API) synthesis. The palladium-catalyzed Suzuki–Miyaura borylation reactions involving this compound lead to the formation of diverse active agents, highlighting its significance in drug synthesis and development. This process has been explored for its potential in forming anti-cancer and anti-TB agents, indicating the compound's utility in developing therapeutics (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Synthesis of Antimicrobial and Antiviral Agents
This compound derivatives have been evaluated for their antimicrobial properties, showcasing the compound's relevance in developing new antimicrobial agents. The synthesis of various pyrimidine derivatives from this compound and their subsequent antimicrobial evaluation highlight its potential in addressing microbial resistance and developing new antimicrobial therapies (Farag, Kheder, & Mabkhot, 2008). Additionally, some derivatives have shown promising anti-hepatitis B virus (HBV) activity, indicating the compound's utility in antiviral research and therapy development (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate is currently unknown due to the lack of specific information on its targets . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets.
Pharmacokinetics
Some physicochemical properties have been reported :
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKBFCDPIFTPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=NC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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